4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene
Description
4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with three distinct functional groups:
- 1-Fluoro: Enhances electron-withdrawing properties and metabolic stability.
- 2-Trifluoromethyl (-CF₃): Contributes to lipophilicity and resistance to oxidative degradation.
- 4-Chloro(difluoro)methoxy (-O-CF₂Cl): A fluorinated alkoxy group that improves hydrolytic stability compared to non-fluorinated alkoxy substituents.
This compound is synthesized via a multi-step lithiation and halogenation process, as reported by Zhang et al. (2020). Key steps include reacting 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in THF at −75 °C, followed by treatment with 1,1,2-trichloro-1,2,2-trifluoroethane to yield intermediates with ~80–83% efficiency .
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6O/c9-8(14,15)16-4-1-2-6(10)5(3-4)7(11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHYEHKEYICMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene, with the CAS number 1417567-57-7, is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique electronic properties and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H3ClF6O
- Molecular Weight : 230.55 g/mol
- IUPAC Name : 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene
The presence of multiple fluorine atoms enhances the compound's lipophilicity and stability, which are crucial for its biological interactions .
The biological activity of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group is known to increase binding affinity due to enhanced lipophilicity, which can modulate enzymatic and receptor functions, leading to diverse biological effects.
Biological Activity
Research indicates that compounds with similar structures often exhibit significant antimicrobial and anti-inflammatory properties. The halogenated nature of this compound may enhance its effectiveness against drug-resistant pathogens, making it a candidate for further pharmaceutical development .
Table 1: Comparison of Biological Activities of Fluorinated Compounds
Case Studies
- Antimicrobial Activity : A study on halogenated compounds demonstrated that 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene exhibited notable antimicrobial properties against various strains of bacteria. The mechanism involved the disruption of bacterial cell membranes due to the lipophilic nature of the compound .
- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to modulate inflammatory responses in vitro. It was found to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Safety and Toxicology
While the compound shows promising biological activities, safety assessments indicate that it may cause skin and eye irritation upon exposure. Further studies are necessary to evaluate its long-term effects and potential toxicity in vivo .
Scientific Research Applications
Chemistry
4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles in substitution reactions.
- Radical Reactions : The trifluoromethyl group can engage in radical-based reactions, making it useful for synthesizing complex organic molecules.
Medicinal Chemistry
In the pharmaceutical field, this compound is explored for its potential as a pharmaceutical intermediate . Its structural features may enhance the bioactivity of drug candidates targeting specific enzymes or receptors. Research indicates that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Biological Studies
The compound is utilized in biological research to study enzyme interactions and protein-ligand binding . Its fluorine atoms can enhance binding affinity due to increased lipophilicity, making it a candidate for investigating biological pathways and mechanisms.
Agrochemicals
In agrochemical development, 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene is examined for its potential use in designing herbicides and pesticides. The trifluoromethyl group is known to improve the efficacy of agrochemical agents by enhancing their stability and activity against target pests.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the synthesis of complex fluorinated compounds using 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene as a precursor. The research highlighted the efficiency of this compound in producing derivatives with enhanced biological activity, showcasing its utility in medicinal chemistry .
Research focused on assessing the biological activity of this compound revealed significant interactions with specific enzymes involved in metabolic pathways. The findings indicated that modifications to the compound's structure could lead to improved inhibitors for therapeutic targets .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro(difluoro)methoxy and trifluoromethyl groups activate the benzene ring toward nucleophilic substitution. Key reactions include:
-
Fluoride Displacement :
The chloro group is replaced by fluoride ions using KF/Al₂O₃ under microwave irradiation.
Oxidation Reactions
The electron-deficient benzene ring undergoes oxidation under controlled conditions:
Reduction Reactions
Selective reduction of functional groups has been documented:
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Mechanochemical Fluorination
Recent studies demonstrate C–H fluorination using N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate under ball-milling conditions :
textReagents: N-fluoropyridinium salt, Pd(OAc)₂ Yield: 82% Conditions: Ball mill, 30 Hz, 6 h
Mechanistic Insights
-
Electron-Withdrawing Effects : The trifluoromethyl and chloro(difluoro)methoxy groups decrease electron density at the para and ortho positions, directing nucleophilic attacks to the meta position.
-
Steric Considerations : Bulkier substituents (e.g., trifluoromethyl) hinder reactions at adjacent positions, favoring mono-substitution.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related benzene derivatives, focusing on substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Stability and Reactivity: The chlorodifluoromethoxy group (-O-CF₂Cl) in the target compound confers superior hydrolytic stability compared to non-fluorinated alkoxy groups (e.g., -OCH₃ in ) due to reduced electron density at the oxygen atom . Nitro groups in oxyfluorfen and nitrofluorfen enhance herbicidal activity but increase photodegradation sensitivity, whereas the target compound’s fluorinated substituents may improve UV stability .
Synthetic Efficiency :
- The target compound is synthesized in ~80% yield via lithiation, outperforming some analogs requiring nitro-group introductions (e.g., oxyfluorfen’s synthesis involves hazardous nitration steps) .
Biological Activity :
- Trifluoromethyl (-CF₃) and fluoro substituents are critical for bioactivity in agrochemicals. For example, oxyfluorfen’s -CF₃ group disrupts plant cell membranes, while the target compound’s -O-CF₂Cl may interact similarly with biological targets .
Molecular Weight and Lipophilicity :
- The target compound’s lower molecular weight (~245.5 g/mol) compared to oxyfluorfen (361.67 g/mol) suggests better membrane permeability, though its lack of nitro or ethoxy groups may reduce herbicidal potency .
Q & A
Q. What are effective synthetic routes for 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, potassium carbonate in DMF has been used to facilitate alkylation of fluorinated benzaldehydes under nitrogen at 20°C for 16 hours, yielding intermediates like 5-bromo-2-(4-fluoro-3-(trifluoromethyl)benzyloxy)benzaldehyde with 96% efficiency . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates.
- Temperature control : Lower temperatures (20–25°C) minimize side reactions.
- Purification : Column chromatography (e.g., 10% ethyl acetate in hexane) effectively isolates products, as demonstrated in E/Z-selective syntheses yielding 52% isolated product .
Q. Table 1: Comparison of Reaction Conditions
| Method | Reagents/Solvents | Temperature | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF | 20°C, 16h | 96% | |
| E/Z-Selective Synthesis | DBU, THF | RT, 4h | 52% |
Q. What spectroscopic methods are most reliable for characterizing this compound, and how are key structural features identified?
Methodological Answer:
- ¹H and ¹⁹F NMR : Critical for identifying substituent positions and coupling constants. For instance, ¹⁹F NMR distinguishes between trifluoromethyl (-CF₃) and chloro(difluoro)methoxy (-OCF₂Cl) groups via distinct chemical shifts (e.g., δ −55 to −70 ppm for -CF₃) .
- HRMS (ESI) : Confirms molecular weight and fragmentation patterns. For example, HRMS data matching theoretical values (Δ < 2 ppm) validates the structure .
- Rf Values : Used during purification to monitor compound mobility in chromatography (e.g., Rf = 0.21 in 10% ethyl acetate/hexane) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., -CF₃, -OCF₂Cl) influence the compound’s reactivity and biological activity?
Methodological Answer: Electron-withdrawing groups like -CF₃ and -OCF₂Cl stabilize intermediates in nucleophilic reactions but may reduce bioavailability due to increased hydrophobicity. Comparative studies show:
Q. Table 2: Substituent Effects on Biological Activity
| Substituent | EC₅₀ (nM) | Selectivity (GIRK1/2 vs. GIRK1/4) | Reference |
|---|---|---|---|
| -F | 81 | 3–5 fold | |
| -Cl | 1,218 | <2 fold |
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling constants in ¹⁹F NMR?
Methodological Answer:
- X-ray Crystallography : Resolves ambiguities in molecular geometry. For example, single-crystal X-ray studies (R factor = 0.052) confirmed the structure of related fluorinated benzene derivatives .
- Computational Modeling : DFT calculations predict coupling constants and verify experimental data.
- Cross-Validation : Combine ¹H-¹⁹F HOESY or NOESY NMR to probe spatial proximity of substituents .
Q. What strategies improve E/Z selectivity during synthesis, and how can ratios be quantified?
Methodological Answer:
- Steric and Electronic Control : Bulky bases (e.g., DBU) favor specific transition states, achieving E/Z ratios of 64/36 in styryl triazole derivatives .
- Chromatographic Separation : Optimize solvent polarity to resolve isomers.
- Quantification : Integrate ¹H NMR peaks for vinyl protons or use HPLC with chiral columns .
Q. How do structural analogs (e.g., difluoro[4-(trifluoromethyl)phenyl]acetic acid) inform SAR studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
